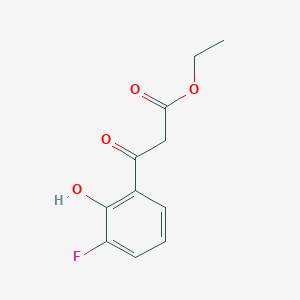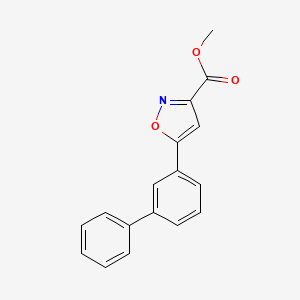
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-biphenylyl nitrile oxide with methyl propiolate in the presence of a catalyst such as copper (I) or ruthenium (II) to form the isoxazole ring . The reaction is usually carried out under refluxing conditions in a suitable solvent like methanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 5-phenylisoxazole-3-carboxylate: This compound has a similar structure but lacks the biphenyl group, which may result in different biological activities and properties.
Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate: The presence of a methoxy group instead of a biphenyl group can lead to variations in reactivity and applications.
Methyl 5-(3-pyridyl)isoxazole-3-carboxylate:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 5-(3-phenylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
ZWQNUDGKSSXMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


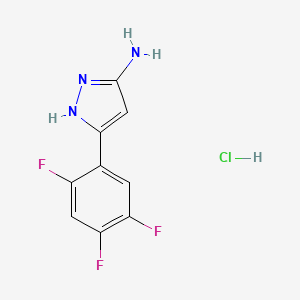

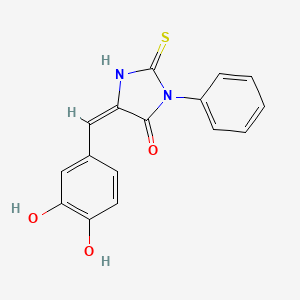

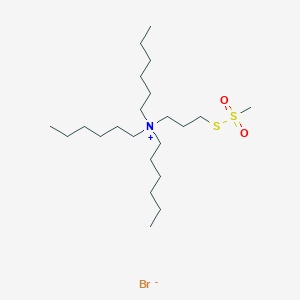




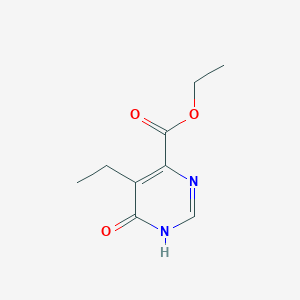
![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)
